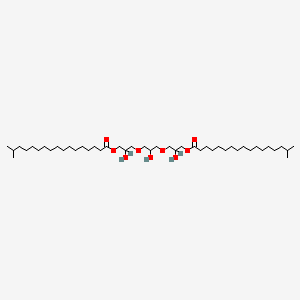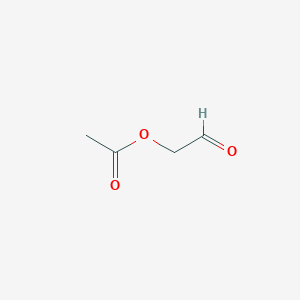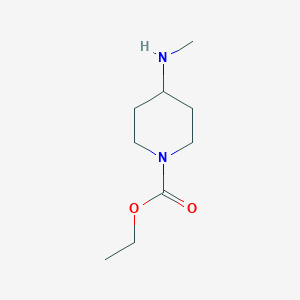
Triglycerin diisostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triglycerin diisostearate is a naturally derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triglyceride ester of isostearic acid and glycerin, which is commonly used in the cosmetic industry as an emollient, thickener, and emulsifier. In
Scientific Research Applications
Biocompatibility and Drug Delivery Systems
Triglycerides, including glyceroltripalmitate and potentially derivatives like triglycerin diisostearate, have shown promising results in the development of parenteral drug delivery systems. Studies have focused on their biocompatibility and the influence of additional components like cholesterol and phospholipids on their erosion behavior. Triglycerides and their blends demonstrate good biocompatibility, minimal tissue encapsulation, and absence of inflammatory reactions, making them suitable for medical implants and drug delivery applications (Guse et al., 2006).
Metabolism and Biosynthesis of Triglycerides
Research on the enzymes involved in triglyceride biosynthesis, such as DGAT enzymes, highlights the crucial role of triglycerides in storing metabolic energy. These studies not only shed light on the genetic and molecular mechanisms underlying triglyceride synthesis but also suggest potential therapeutic targets for metabolic diseases (Yen et al., 2008).
Nutritional Applications and Health Implications
The nutritional uses of medium-chain triglycerides (MCTs) and their effects on health have been extensively reviewed, covering their metabolism, applications in malabsorption, hyperlipidemia, obesity, and other conditions. Such research underlines the diverse health and nutritional applications of triglycerides and their derivatives, potentially including this compound, in medical and dietary contexts (Bach & Babayan, 1982).
Environmental and Biodegradation Aspects
Studies on the degradation of triglycerides in soil explore the biodegradation pathways of fatty waste, including triglycerides like tristearin, which might relate to compounds such as this compound. These investigations provide insights into the environmental fate of triglycerides, highlighting their biodegradation by soil microorganisms and the potential environmental impact of triglyceride disposal (Hita et al., 1996).
Mechanism of Action
Target of Action
Triglycerin Diisostearate is a triglyceryl diester of isostearic acid . It primarily targets the skin, where it acts as an emollient and film-forming agent . It provides excellent inorganic pigment-dispersing properties in color cosmetics .
Mode of Action
This compound interacts with the skin by forming a film on the skin surface . This film leaves a light, non-tacky feel . It also acts as an emulsifier, providing a light skin feel compared with other water-in-oil emulsifiers . It is highly tolerant of electrolytes and active ingredients .
Biochemical Pathways
Triglycerides, such as this compound, are the main energy storage material of the animal body and make up a large part of its caloric intake . They are comparatively inert substances that can be stored in large amounts . As water-insoluble materials, they are deposited as droplets of concentrated energy reserve .
Pharmacokinetics
It is expected to have good bioavailability at the site of application due to its emollient and film-forming properties .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a film on the skin, which provides a light, non-tacky feel . It also offers viscosity modifying properties, low migration potential, high substantivity, and improved water resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as an emollient and film-forming agent can be influenced by the hydration level of the skin and the ambient humidity. This compound is considered to be a safe and eco-friendly ingredient . It is vegetable-derived, cold-process compatible, and biodegradable .
properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88O9/c1-39(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-44(49)53-37-42(47)35-51-33-41(46)34-52-36-43(48)38-54-45(50)32-28-24-20-16-12-8-6-10-14-18-22-26-30-40(3)4/h39-43,46-48H,5-38H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGRYJZFWOECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H88O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66082-42-6 |
Source


|
| Record name | Isooctadecanoic acid, diester with triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)




![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
